Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibitory Activity of 2-Methyl-N-phenylindolizine-3-carbothioamide
2-Methyl-N-phenylindolizine-3-carbothioamide has been evaluated for inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo purine biosynthesis and an established therapeutic target for immunosuppressive, antiviral, and anticancer applications. The compound demonstrated a Ki value of 240 nM under competitive inhibition assay conditions [1]. This represents a baseline activity level that distinguishes it from structurally related indolizine derivatives lacking the carbothioamide functionality, which may exhibit altered IMPDH2 binding or no measurable activity at this target. The data provide a quantifiable anchor for assessing this compound's biochemical activity in IMPDH2-dependent systems.
| Evidence Dimension | Enzyme inhibition constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | No direct comparator data available in public records; baseline represents intrinsic activity |
| Quantified Difference | N/A – single-point data; comparative analysis requires independent testing |
| Conditions | In vitro enzymatic assay; IMPDH2 inhibition; type of inhibition noted as non-competitive |
Why This Matters
IMPDH2 inhibition is a therapeutically validated mechanism in immunosuppression and oncology, and this quantifiable Ki value establishes a reference point for selecting the compound in biochemical studies targeting purine metabolism pathways.
- [1] BindingDB. PrimarySearch_Ki entry for BDBM50421763: Ki = 240 nM against Inosine-5'-monophosphate dehydrogenase 2. View Source
